

Ethyl 10-Bromodecanoate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 10-Bromodecanoate*

Cat. No.: *B1580412*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-bromodecanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an ester and a terminal bromide, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides an in-depth overview of the core physical properties of **Ethyl 10-bromodecanoate**, complete with detailed experimental protocols and a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of **Ethyl 10-bromodecanoate** are summarized in the table below. These properties are crucial for handling, reaction setup, and purification of the compound.

Property	Value	Units	Notes
Molecular Formula	C ₁₂ H ₂₃ BrO ₂	-	[1]
Molecular Weight	279.22	g/mol	[1]
Appearance	Colorless to pale yellow liquid	-	[2]
Boiling Point	134	°C	at 3 mmHg [3]
Density	1.14	g/cm ³	at 20°C [3]
Refractive Index	1.4600 - 1.4640	-	at 20°C (n _D) [3]
Melting Point	Not available	°C	Data not readily found in literature. As a long-chain aliphatic ester, it is expected to have a low melting point, likely below 0°C.
Solubility	Insoluble in water; Soluble in common organic solvents.	-	Specific quantitative data is not readily available. Based on the properties of similar long-chain esters and alkyl halides, it is expected to be miscible with alcohols, ethers, esters, and halogenated hydrocarbons. [4] [5]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds such as **Ethyl 10-bromodecanoate**, based on standard

laboratory practices and guidelines from organizations like the OECD and ASTM.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Determination of Boiling Point (Reduced Pressure)

The boiling point of **Ethyl 10-bromodecanoate** is reported at reduced pressure, which is a common technique for high-boiling point liquids to prevent decomposition.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

- Short-path distillation apparatus or a small-scale distillation setup
- Round-bottom flask
- Thermometer (calibrated)
- Heating mantle
- Vacuum pump
- Manometer
- Cold trap

Procedure:

- Place a small volume (e.g., 5-10 mL) of **Ethyl 10-bromodecanoate** and a boiling chip in the round-bottom flask.
- Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
- Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
- Connect the apparatus to a vacuum pump via a cold trap and a manometer.

- Slowly evacuate the system to the desired pressure (e.g., 3 mmHg).
- Begin heating the sample gently with the heating mantle.
- Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

Principle: Density is the mass per unit volume of a substance. For liquids, this is typically determined using a pycnometer or a digital density meter.

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer thoroughly and record its mass (m_1).
- Fill the pycnometer with distilled water of a known temperature and equilibrate it in a constant temperature water bath (e.g., 20°C).
- Ensure there are no air bubbles, and the water level is precisely at the calibration mark.
- Dry the outside of the pycnometer and record its mass (m_2).
- Empty and thoroughly dry the pycnometer.
- Fill the pycnometer with **Ethyl 10-bromodecanoate** and equilibrate it in the constant temperature water bath at the same temperature.
- Adjust the volume to the calibration mark, dry the exterior, and record its mass (m_3).

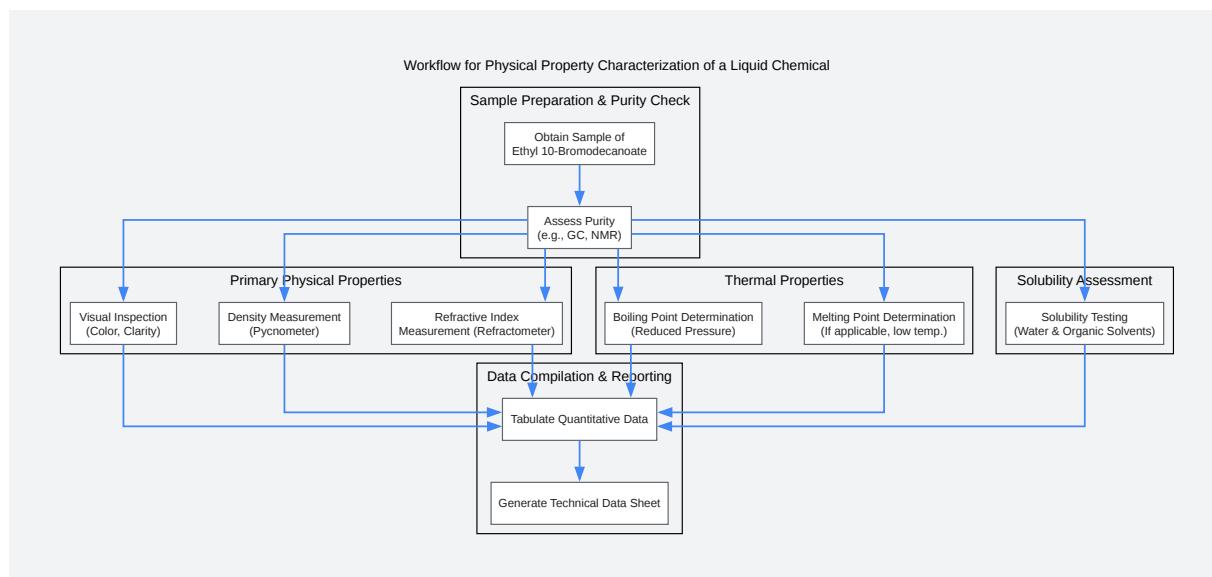
- The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the measurement temperature.

Determination of Refractive Index

Principle: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature and the wavelength of light used.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Light source (typically a sodium lamp, D-line at 589 nm)
- Dropper


Procedure:

- Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.
- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).
- Place a few drops of **Ethyl 10-bromodecanoate** onto the lower prism.
- Close the prisms firmly.
- Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- If necessary, adjust the chromaticity screw to eliminate any color fringe at the borderline.

- Read the refractive index value from the scale.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical like **Ethyl 10-bromodecanoate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of **Ethyl 10-bromodecanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 10-Bromodecanoate 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Ethyl 10-Bromodecanoate 55099-31-5 | 東京化成工業株式会社 [tcichemicals.com]
- 3. ETHYL 10-BROMODECANOATE CAS#: 55099-31-5 [m.chemicalbook.com]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 10. matestlabs.com [matestlabs.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Ethyl 10-Bromodecanoate: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580412#ethyl-10-bromodecanoate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com